tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate
Description
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
tert-butyl 5-amino-4-(2-chlorophenyl)pentanoate |
InChI |
InChI=1S/C15H22ClNO2/c1-15(2,3)19-14(18)9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10,17H2,1-3H3 |
InChI Key |
UWLSDQIVAXBNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CN)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Sodium Borohydride
This method employs sodium borohydride (NaBH₄) for stereoselective reduction of ketone intermediates:
- Procedure :
- Substrate : (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) is dissolved in tetrahydrofuran (THF) and ethanol.
- Reduction : NaBH₄ (1.59 g) is added at 0–10°C, followed by stirring for 45 minutes.
- Workup : The reaction is quenched with aqueous sulfuric acid (1.6%), adjusted to pH 6.5 with NaOH, and crystallized.
- Yield : 56% after recrystallization (purity: 95.9%).
- Key Impurities :
Asymmetric Reduction with DIBAH
Diisobutylaluminum hydride (DIBAH) enables chiral resolution in non-polar solvents:
- Procedure :
- Substrate : tert-Butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate (1.489 g) is treated with DIBAH (10 mmol) in toluene.
- Additive : Cyclohexanol (2.0 g) enhances stereocontrol.
- Hydrolysis : Quenched with 1 N HCl, extracted with ethyl acetate.
- Yield : 1.53 g of pale-yellow crystals (HPLC-confirmed diastereomer ratio: 95/5).
Aluminum Isopropoxide-Mediated Reduction
This method prioritizes scalability and minimizes byproducts:
Deprotection and Recrystallization
Acid-mediated deprotection ensures high yields of the free amine:
- Procedure :
- Deprotection : Boc-protected intermediate is treated with HCl in ethyl acetate.
- Crystallization : Neutralize with aqueous NaOH, filter, and wash with cold ethanol.
- Purity : >95% after recrystallization.
Comparative Data Table
| Method | Reagent | Solvent System | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, H₂SO₄ | THF/EtOH/H₂O | 56 | 95.9 | Stereoselectivity |
| DIBAH Reduction | DIBAH, Cyclohexanol | Toluene | 68 | 95 | Chiral resolution |
| Aluminum Isopropoxide | Al(O-iPr)₃ | iPrOH | 80 | >99 | Scalability |
| Acid Deprotection | HCl | Ethyl Acetate/H₂O | 85 | >95 | Rapid deprotection |
Critical Analysis
- Stereochemical Control : DIBAH and NaBH₄ methods achieve high enantiomeric excess (ee >95%) but require meticulous pH control.
- Scalability : Aluminum isopropoxide reduction is optimal for industrial-scale synthesis due to simplified workup.
- Byproduct Mitigation : Recrystallization in mixed solvents (THF/water) reduces diastereomer content to <3%.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorophenyl group can produce phenyl derivatives.
Scientific Research Applications
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural analogs include PROTAC-derived compounds (CL9 and CL10) and a benzylidene-substituted pentanoate derivative. A comparative analysis is outlined below:
Key Observations:
Backbone Variations: The target compound and the benzylidene derivative share a tert-butyl pentanoate core but differ in substituent positions. The amino group in the target compound contrasts with the benzylidene group in ’s compound, which introduces conjugation and rigidity. CL9/CL10 have extended linker chains (pentoxy/hexoxy) and bulky CRBN ligands, enabling protein degradation via ternary complex formation .
Functional Groups: The amino group in the target compound enhances hydrophilicity and reactivity, making it suitable for forming amides or urea derivatives. The benzylidene group in the analog from likely improves UV stability and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .
Pharmacological and Physicochemical Properties
| Property | This compound | CL9/CL10 | Benzylidene Derivative |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (chlorophenyl + amino) | High (bulky ligands) | High (benzylidene + imidazolyl) |
| Solubility | Likely polar (amino group) | Low (large size) | Low (hydrophobic substituents) |
| Bioactivity | Intermediate for drug synthesis | Protein degradation | Kinase inhibition (hypothesized) |
- CL9/CL10 : Designed for PROTAC-mediated protein degradation, leveraging CRBN ligands to recruit E3 ligases. Their size and complexity may limit blood-brain barrier penetration but enhance target specificity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate?
- Methodology :
- Acid-catalyzed esterification : React the corresponding amino acid derivative with tert-butanol in the presence of sulfuric acid (H₂SO₄) or boron trifluoride diethyl etherate (BF₃·Et₂O) to introduce the tert-butyl ester protecting group .
- Nucleophilic substitution : Utilize intermediates like tert-butyl esters with halogen substituents (e.g., bromo or iodo) for further functionalization. For example, replace a halogen atom with an amine group under basic conditions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm for 9H), aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl), and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
- IR spectroscopy : Identify the ester carbonyl stretch (~1720 cm⁻¹) and primary amine N–H stretches (~3300–3500 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the structure .
Q. How does steric hindrance from the tert-butyl group influence reactivity?
- Methodology :
- The bulky tert-butyl group reduces accessibility to reactive sites (e.g., the ester carbonyl), slowing nucleophilic attacks. This property is exploited to stabilize intermediates during multi-step syntheses .
- Electronic effects from the 2-chlorophenyl group (electron-withdrawing) can polarize adjacent bonds, enhancing reactivity in specific positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data?
- Methodology :
- Purity assessment : Use HPLC or GC-MS to identify impurities that may alter physical properties .
- Crystallographic analysis : If available, compare single-crystal X-ray diffraction data with literature to confirm structural assignments .
- Reproduce synthesis : Standardize reaction conditions (e.g., solvent, temperature) to minimize variability .
Q. What strategies optimize regioselectivity in functionalizing the pentanoate backbone?
- Methodology :
- Protecting group strategies : Temporarily block the amine with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to direct reactions to specific sites .
- Metal catalysis : Use palladium or copper catalysts for cross-coupling reactions at the 2-chlorophenyl ring, leveraging its electronic properties for selective bond formation .
Q. How is this compound applied in peptidomimetic or PROTAC design?
- Methodology :
- Peptidomimetics : The tert-butyl ester acts as a stable backbone substituent to mimic peptide bonds, enabling studies on β-catenin/T-cell factor interactions .
- PROTACs : Incorporate the compound as a linker to conjugate E3 ligase ligands (e.g., CRBN or VHL binders) with target protein binders. Optimize linker length and polarity to enhance proteasome-mediated degradation .
Q. What computational methods predict the compound’s behavior in enzymatic systems?
- Methodology :
- Molecular docking : Simulate interactions with enzymes (e.g., esterases or proteases) using software like AutoDock Vina to predict hydrolysis rates or binding affinities .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity trends observed experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
